(R)-1,2,3,4-tetrahydroquinolin-4-amine
Overview
Description
(R)-1,2,3,4-tetrahydroquinolin-4-amine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
(R)-1,2,3,4-tetrahydroquinolin-4-amine and its derivatives show significant antioxidant activities. For example, Nishiyama et al. (2003) studied the antioxidant activities of amines having a fused nitrogen-containing heterocyclic ring and found that 1,2,3,4-tetrahydroquinolines with OH and NH2 groups ortho to the heterocyclic NH group exhibited increased antioxidant activity compared to other 1,2,3,4-tetrahydroquinolines (Nishiyama et al., 2003).
Synthesis and Kinetic Resolution
This compound is useful in various synthesis and kinetic resolution processes. Crawford et al. (2007) reported a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, yielding significant yields of (R)-acetamide (Crawford et al., 2007). Additionally, Bentley et al. (2011) demonstrated the conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated 4-methoxyphenyl esters, yielding β-amino esters with high diastereoselectivity, useful in the synthesis of tetrahydroquinoline alkaloids (Bentley et al., 2011).
Redox-Neutral Annulations
Zhu and Seidel (2017) explored the redox-neutral annulations of cyclic amines like 1,2,3,4-tetrahydroisoquinoline with various aldehydes, involving dual C–H bond functionalization. This process is promoted by acetic acid (Zhu & Seidel, 2017).
Neuroprotective Effects
Kotake et al. (2005) investigated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons. They found that this compound exerted neuroprotective action against various dopaminergic neurotoxins (Kotake et al., 2005).
Properties
IUPAC Name |
(4R)-1,2,3,4-tetrahydroquinolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOPTDGCXICDB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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